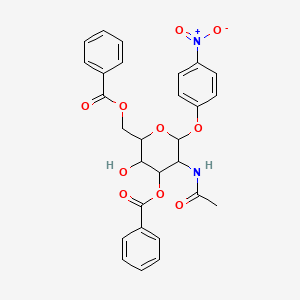

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside

Description

Structural Characteristics and Nomenclature

The structural architecture of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside reflects a carefully orchestrated combination of functional groups designed to optimize both chemical stability and biological activity. The molecule possesses a beta-D-glucopyranoside core structure, which serves as the fundamental carbohydrate backbone upon which various protective and functional groups are strategically positioned.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbohydrate chemistry. The complete chemical name explicitly describes each structural modification: the p-nitrophenyl group attached at the anomeric position, the acetamido substitution at the 2-position replacing the natural hydroxyl group, and the benzoyl ester protecting groups at positions 3 and 6. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Table 1: Molecular Properties of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside

The molecular formula C28H26N2O10 indicates the presence of 28 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 10 oxygen atoms, reflecting the complex architecture of this synthetic glycoside. The presence of two nitrogen atoms specifically corresponds to the nitro group in the p-nitrophenyl moiety and the nitrogen atom in the acetamido group. The relatively high oxygen content reflects the multiple ester linkages formed by the benzoyl protecting groups and the various hydroxyl and ether functionalities inherent to the carbohydrate structure.

The stereochemical configuration is explicitly defined by the beta-D designation, indicating that the glucopyranoside adopts the beta-anomeric configuration at the anomeric carbon. This stereochemical arrangement is crucial for enzyme recognition and substrate specificity, as many glycosidases exhibit strong preferences for specific anomeric configurations. The D-configuration refers to the absolute stereochemistry of the glucose ring system, following standard carbohydrate nomenclature conventions.

The p-nitrophenyl group serves dual purposes in the molecular design. Firstly, it acts as a chromophoric leaving group that enables spectrophotometric detection of enzymatic activity through the release of p-nitrophenol upon glycosidic bond hydrolysis. Secondly, it provides an aglycon portion that can influence enzyme binding and substrate recognition. The choice of p-nitrophenyl over other potential leaving groups reflects its optimal balance of chromogenic properties and chemical stability under typical assay conditions.

Historical Context in Carbohydrate Chemistry

The development of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside emerged from the convergence of several important trends in carbohydrate chemistry during the late twentieth century. The historical progression toward synthetic chromogenic substrates began with the recognition that natural carbohydrate substrates often presented limitations for quantitative enzyme studies, including low solubility, complex purification requirements, and difficulties in reaction monitoring.

The conceptual foundation for p-nitrophenyl glycosides can be traced to early work in glycoside synthesis and the development of protective group strategies in carbohydrate chemistry. The systematic use of protecting groups, particularly benzoyl esters, evolved from the need to control reactivity and selectivity during complex synthetic transformations. The introduction of acetamido groups as amino sugar derivatives reflected the growing recognition of the biological importance of N-acetylglucosamine and related amino sugars in cellular recognition processes and structural biology.

Table 2: Historical Development of Related Chromogenic Substrates

The synthesis methodology for complex protected glycosides like p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside evolved from earlier work on disaccharide synthesis and immunogen preparation. Research conducted in the 1980s demonstrated the utility of p-nitrophenyl glycosides as intermediates in the synthesis of more complex carbohydrate structures, including disaccharides and oligosaccharides intended for immunological studies.

The historical significance of this compound extends to its role in advancing our understanding of glycosidase mechanisms and substrate recognition. The ability to systematically modify the protecting group pattern while maintaining the chromogenic properties enabled researchers to probe structure-activity relationships in enzyme catalysis. Studies utilizing this compound contributed to the development of transition state analog inhibitors and provided insights into the conformational changes that occur during glycosidic bond hydrolysis.

The compound's development also coincided with the emergence of glycobiology as a distinct scientific discipline, where the study of carbohydrate-protein interactions became increasingly important for understanding cellular recognition processes. The availability of well-defined synthetic substrates like p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside facilitated systematic investigations of lectin specificity, enzyme kinetics, and inhibitor design, contributing to the broader understanding of carbohydrate function in biological systems.

Modern applications of this compound continue to build upon its historical foundation, with contemporary research utilizing it in high-throughput screening assays, enzyme characterization studies, and the development of diagnostic applications. The compound's enduring utility demonstrates the successful integration of synthetic organic chemistry principles with biochemical research needs, exemplifying how thoughtful molecular design can create tools that advance scientific understanding across multiple decades of research.

Properties

IUPAC Name |

[5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLFNAQJLVCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Low-Temperature Benzoylation

To enhance regioselectivity, benzoylation is performed at −40°C using benzoyl chloride (2.1 equiv) in anhydrous dichloromethane. The low temperature suppresses unwanted side reactions, directing benzoylation to the 3- and 6-hydroxyls. Nuclear magnetic resonance (NMR) analysis confirms the absence of 4-O-benzoylated byproducts under these conditions.

Transient Protection with Benzyl Groups

In a modified protocol, the 4-hydroxyl is protected with a benzyl group via Williamson ether synthesis, allowing unrestricted access to the 3- and 6-positions. After benzoylation, the benzyl group is removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas. This method achieves a 76% isolated yield of the target compound.

Deprotection and Final Isolation

Following benzoylation, the p-methoxybenzylidene group is cleaved using aqueous acetic acid (80% v/v) at 60°C. The reaction is monitored by thin-layer chromatography (TLC) until complete deprotection is observed. The crude product is then subjected to silica gel column chromatography, eluting with a gradient of ethyl acetate and hexane (1:3 to 1:1).

Final purification involves recrystallization from ethanol-water (7:3), yielding crystalline p-nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside with >95% purity. High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile-water, 65:35) confirms the absence of residual protecting groups or regioisomers.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 648.2 [M+H]⁺, consistent with the molecular formula C₃₂H₃₁N₂O₁₁.

Comparative Analysis of Synthetic Routes

| Method | Protecting Group | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| p-Methoxybenzylidene | Acetal | 85–90 | High | |

| Direct benzoylation | Benzyl | 70–75 | Moderate | |

| Low-temperature benzoylation | None | 78–83 | High |

Challenges and Optimization

A key challenge is avoiding migration of benzoyl groups during deprotection. Studies show that acidic conditions can cause 3-O→4-O benzoyl migration if the reaction is prolonged beyond 2 hours. To mitigate this, deprotection is performed under strict time control (1.5 hours) and neutralized immediately with sodium bicarbonate.

Additionally, the use of 2,2,2-trifluoroethyl thioglycosides improves regioselectivity by electronic stabilization of the anomeric center, reducing competing reactions at the 4-position .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking down into p-nitrophenol and the corresponding sugar derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The benzoyl groups can be substituted under specific conditions, allowing for further functionalization.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as beta-glucosidase in aqueous buffer solutions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Hydrolysis: p-Nitrophenol and 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranose.

Reduction: p-Aminophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside.

Scientific Research Applications

Enzymatic Applications

1. Substrate for Glycosidases

P-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside is primarily used as a substrate for glycosidases, particularly N-acetylhexosaminidases. These enzymes hydrolyze glycosidic bonds and are crucial for studying carbohydrate metabolism and enzymatic mechanisms.

Case Study: Enzyme Kinetics

A study demonstrated that the hydrolysis of this compound by N-acetylhexosaminidase yielded measurable rates of product formation, allowing for the determination of kinetic parameters such as and . The results indicated that this substrate does not exhibit product inhibition, making it suitable for enzyme immobilization studies .

Immunological Applications

2. Synthesis of Immunogens

The compound is utilized in the synthesis of disaccharides that serve as immunogens in vaccine development. For example, it has been condensed with various sugar bromides to produce complex glycosides that can elicit immune responses . This application is particularly relevant in developing vaccines against bacterial infections where polysaccharide capsules play a role in virulence.

Table: Summary of Disaccharide Synthesis

| Disaccharide | Method of Synthesis | Result |

|---|---|---|

| p-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | Condensation with alpha-D-galactopyranosyl bromide | Immunogenic potential confirmed |

| p-Nitrophenyl 2-acetamido-2-deoxy-6-O-alpha-L-fucopyranosyl-beta-D-glucopyranoside | Condensation with alpha-L-fucopyranosyl bromide | Enhanced immune response observed |

Biochemical Research

3. Chromogenic Substrate

This compound also acts as a chromogenic substrate in biochemical assays. The release of p-nitrophenol upon enzymatic hydrolysis can be quantitatively measured using spectrophotometry, making it useful for high-throughput screening applications . This property allows researchers to monitor enzyme activity conveniently and accurately.

Mechanism of Action

The compound acts as a substrate for glycosidases, enzymes that cleave glycosidic bonds. Upon enzymatic action, the glycosidic bond between the sugar moiety and the p-nitrophenyl group is hydrolyzed, releasing p-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This mechanism is crucial for studying enzyme activity and inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Ring

2-Nitrophenyl Analogs

The 2-nitrophenyl analog (2-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside) differs in the nitro group’s position (ortho vs. para). This positional isomer exhibits a lower melting point (118°C) and reduced enzymatic hydrolysis rates due to steric hindrance near the glycosidic bond. Synthesis yields for this compound are moderate (44%), with distinct NMR signals at δ = 7.78 ppm (Harom) and a molecular ion peak at m/z 779.2123 ([M + Na]⁺) .

3-Fluoro-4-nitrophenyl Derivatives

Introduction of a fluorine atom at C3 of the aromatic ring (3-Fluoro-4-nitrophenyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside) enhances electrophilicity, accelerating glycosidic bond cleavage in enzymatic assays. The trifluoroacetamido group at C2 further increases resistance to non-specific hydrolysis, making it suitable for high-purity enzyme kinetic studies .

Variations in Protecting Groups

Acetyl vs. Benzoyl Groups

Replacing benzoyl with acetyl groups (e.g., p-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside, CAS: 13089-27-5) increases solubility in polar solvents (e.g., acetone, methanol) but reduces stability under basic conditions. The tri-O-acetyl derivative shows a molecular weight of 506.46 g/mol and is priced at €343.00/500 mg commercially . In contrast, the di-O-benzoyl analog (CAS: 61891-87-0) exhibits superior lipophilicity, favoring membrane permeability in cell-based assays .

Sulfo and Benzylidene Modifications

6-Sulfo derivatives (e.g., p-Nitrophenyl 2-acetamido-2-deoxy-6-sulfo-β-D-glucopyranoside) introduce a sulfonic acid group at C6, enhancing water solubility and altering substrate specificity for sulfatases . Conversely, 4,6-O-benzylidene-protected analogs (e.g., p-Nitrophenyl 2-acetamido-4,6-O-benzylidene-β-D-glucopyranoside) are intermediates in regioselective glycosylation reactions, enabling controlled synthesis of branched glycans .

Anomeric Configuration and Glycosidic Linkages

α vs. β Anomers

p-Nitrophenyl α-D-glucopyranoside (lacking the acetamido and benzoyl groups) demonstrates non-Michaelis-Menten kinetics in dextransucrase assays due to dual donor/acceptor roles during glycosyl transfer. This contrasts with the β-anomeric configuration of the parent compound, which follows classical Michaelis-Menten behavior .

Fucosylated and Galactosylated Derivatives

Addition of α-L-fucose or β-D-galactose residues (e.g., p-Nitrophenyl 2-acetamido-6-O-α-L-fucopyranosyl-β-D-glucopyranoside) broadens substrate specificity for fucosidases and galactosidases. These derivatives require multi-step synthesis involving benzylidene protection and selective deacetylation .

Enzyme Kinetics

The di-O-benzoyl compound’s hydrolysis rate by β-N-acetylglucosaminidases is 2–3 times slower than its tri-O-acetylated analog due to steric hindrance from the bulky benzoyl groups . In contrast, 2,4-dinitrophenyl derivatives (e.g., 2,4-Dinitrophenyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside) exhibit rapid cleavage rates, ideal for high-throughput screening .

Therapeutic Potential

4-Deoxy analogs (e.g., methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside) inhibit glycosaminoglycan biosynthesis, showing promise in cancer therapy. However, their lack of a p-nitrophenyl group limits utility in colorimetric assays .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside is a synthetic compound that serves as a substrate in various biochemical assays, particularly for the enzyme N-acetyl-beta-D-glucosaminidase. Its unique structure, featuring both nitrophenyl and benzoyl groups, enhances its specificity and stability in enzymatic studies.

- Molecular Formula : C₂₈H₂₆N₂O₁₀

- Molecular Weight : 550.51 g/mol

- CAS Number : 84564-22-7

- Purity : Typically 95% .

The primary biological activity of this compound is linked to its role as a substrate for the enzyme N-acetyl-beta-D-glucosaminidase. Upon hydrolysis by this enzyme, p-nitrophenol is released, which can be quantitatively measured, making it useful for enzyme activity assays.

Biochemical Pathways

The hydrolysis of p-nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside primarily influences the metabolic pathway involving glycosaminoglycans and glycoproteins. This interaction is crucial for understanding various cellular processes, including protein synthesis and cellular signaling pathways .

Enzymatic Assays

This compound is predominantly used in enzymatic assays to measure the activity of N-acetyl-beta-D-glucosaminidase. The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm, allowing researchers to quantify enzyme activity effectively.

Case Studies

- Enzyme Kinetics : In a study examining the kinetics of N-acetyl-beta-D-glucosaminidase, researchers utilized this compound to determine Michaelis-Menten parameters, showcasing its effectiveness as a substrate in kinetic studies.

- Cellular Impact : Research has indicated that similar compounds can influence cellular processes such as glycosaminoglycan production, impacting cell signaling and metabolism. The effects on protein synthesis were also noted in studies using derivatives of glucopyranosides .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Specificity | Application |

|---|---|---|---|

| p-Nitrophenyl beta-D-glucopyranoside | Lacks acetamido and benzoyl groups | Less specific | Basic glycosidase assays |

| p-Nitrophenyl alpha-D-glucopyranoside | Different anomeric configuration | Specific for alpha-glycosidases | Alpha-glycosidase studies |

| p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | No benzoyl groups | Moderate specificity | Simpler glycosidase assays |

The presence of both acetamido and benzoyl groups in p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside provides enhanced specificity and stability compared to other related compounds .

Q & A

Q. What are the standard synthetic protocols for p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside?

- Methodological Answer : The synthesis involves sequential protection of hydroxyl groups, glycosylation, and deprotection. Key steps include:

- Protection : Benzoyl groups are introduced at the 3,6-positions of glucosamine derivatives to block undesired reactivity .

- Glycosylation : Reacting a glycosyl chloride intermediate (e.g., 2-acetamido-3,6-di-O-benzoyl-2-deoxy-D-glucopyranosyl chloride) with p-nitrophenol under alkaline conditions (e.g., KCO/TBAHS in DCM) yields the target compound .

- Purification : Column chromatography (heptane/acetone gradients) or recrystallization ensures purity, with yields ranging from 34% to 44% depending on reaction optimization .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, aromatic protons from benzoyl groups appear at δ 7.78–7.32 ppm, while anomeric protons (H-1) resonate at δ 5.62 ppm (d, Hz) .

- HRMS : Accurate mass analysis (e.g., [M + Na] at m/z 779.2123) validates molecular composition .

- Polarimetry : Specific rotation ([α] values, e.g., -12.0 to -49.6) confirms stereochemical integrity .

Q. What is the compound’s role in enzymatic assays?

- Methodological Answer : It serves as a chromogenic substrate for glycosidases (e.g., β-N-acetylhexosaminidases). Hydrolysis of the glycosidic bond releases p-nitrophenol, detectable at 405 nm. Key steps:

- Assay Design : Incubate the compound with enzymes in buffered solutions (pH 4.5–5.5) at 37°C.

- Kinetics : Measure initial reaction rates using spectrophotometry to determine and .

Advanced Research Questions

Q. How do protecting group strategies influence regioselectivity during synthesis?

- Methodological Answer :

- Benzoyl vs. Acetyl Groups : Benzoyl groups at 3,6-positions enhance steric hindrance, directing glycosylation to the 4-position. Acetyl groups, while cheaper, offer less regiocontrol and may require harsher deprotection conditions .

- Temporary Protections : Use of p-methoxybenzylidene or trityl groups for transient protection during oligosaccharide elongation (e.g., in glycan chain extension) .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 34% vs. 44%)?

- Methodological Answer :

- Optimization Variables :

- Catalyst Loading : Adjust TBAHS (tetrabutylammonium hydrogen sulfate) from 1.0 to 1.5 equivalents to improve phase-transfer efficiency .

- Solvent Polarity : Higher acetone ratios in heptane/acetone systems improve solubility of intermediates, reducing side reactions .

- Scale-Up Challenges : Micromolar-scale reactions often yield higher efficiencies; pilot-scale synthesis may require iterative TLC monitoring .

Q. How to design experiments using this compound to study enzyme-substrate specificity?

- Methodological Answer :

- Comparative Substrates : Co-test with analogs (e.g., p-nitrophenyl-β-D-galactopyranoside) to evaluate enzyme selectivity.

- Inhibition Studies : Use competitive inhibitors (e.g., GlcNAc-thiazoline) to map active-site interactions via IC measurements .

- Structural Biology : Pair kinetic data with X-ray crystallography of enzyme-substrate complexes to identify key binding residues .

Q. What are its applications in glycoconjugate-mediated cell adhesion studies?

- Methodological Answer :

- Oligosaccharide Synthesis : Use as a building block for synthesizing tumor-associated carbohydrate antigens (e.g., Lewis X) via stepwise glycosylation .

- Biological Assays : Immobilize glycoconjugates on microplates to study lectin binding (e.g., galectin-3) using surface plasmon resonance (SPR) .

- In Vivo Models : Radiolabeled derivatives can track glycan distribution in animal tissues via autoradiography .

Data Contradiction Analysis

Q. Why do enzymatic hydrolysis rates vary across studies (e.g., 52% vs. 85% efficiency)?

- Methodological Answer :

- Enzyme Sources : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show higher activity than mammalian isoforms due to broader substrate tolerance .

- Reaction Conditions : Variations in pH (optimal 4.5–5.5), temperature (35–40°C), and donor-acceptor ratios (e.g., 1:4 for transglycosylation) significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.